5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide
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Overview
Description
5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, indole, and pyrazolidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide typically involves multicomponent reactions (MCRs) that are known for their efficiency and sustainability . One common approach is the reaction of 1H-indole-3-carbaldehyde with cyclopropylamine and pyrazolidine-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as minimizing solvent use and energy consumption, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyrazolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various enzymes and receptors, inhibiting their activity. This compound can form hydrogen bonds and hydrophobic interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde derivatives: These compounds share the indole moiety and have similar biological activities.
Pyrazolidine-3,5-diones: These compounds have a similar pyrazolidine structure and are used in medicinal chemistry
Uniqueness
5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide is unique due to its combination of cyclopropyl, indole, and pyrazolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H19N5O |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C16H19N5O/c22-16(15-7-14(19-20-15)10-5-6-10)21-18-9-11-8-17-13-4-2-1-3-12(11)13/h1-4,8-10,14-15,17,19-20H,5-7H2,(H,21,22)/b18-9+ |
InChI Key |
FNFWMOGVWIVLPE-GIJQJNRQSA-N |
Isomeric SMILES |
C1CC1C2CC(NN2)C(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1CC1C2CC(NN2)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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